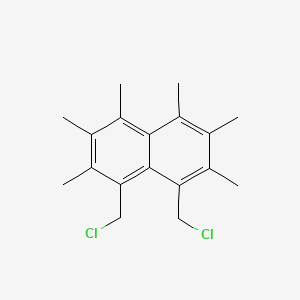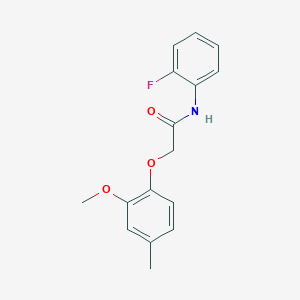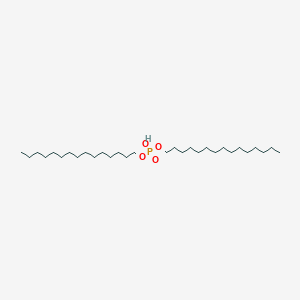
s-(4-Chlorophenyl) methylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-Chlorophenyl) methylcarbamothioate is an organic compound with the molecular formula C8H8ClNOS and a molecular weight of 201.67 g/mol . It is characterized by the presence of a chlorophenyl group attached to a methylcarbamothioate moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Chlorophenyl) methylcarbamothioate typically involves the reaction of 4-chlorophenyl isothiocyanate with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Chlorophenyl isothiocyanate+Methylamine→S-(4-Chlorophenyl) methylcarbamothioate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
S-(4-Chlorophenyl) methylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
S-(4-Chlorophenyl) methylcarbamothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of S-(4-Chlorophenyl) methylcarbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.
Comparaison Avec Des Composés Similaires
S-(4-Chlorophenyl) methylcarbamothioate can be compared with other similar compounds such as:
S-(4-Chlorophenyl) methylcarbamate: Similar structure but with an oxygen atom instead of sulfur.
S-(4-Chlorophenyl) ethylcarbamothioate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The presence of the sulfur atom in this compound imparts unique chemical properties, such as increased reactivity towards certain reagents and distinct biological activity compared to its oxygen analogs.
Propriétés
Numéro CAS |
29411-04-9 |
|---|---|
Formule moléculaire |
C8H8ClNOS |
Poids moléculaire |
201.67 g/mol |
Nom IUPAC |
S-(4-chlorophenyl) N-methylcarbamothioate |
InChI |
InChI=1S/C8H8ClNOS/c1-10-8(11)12-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) |
Clé InChI |
WJACIPICDGLBKG-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)SC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{4-[2-(acetylamino)phenoxy]butoxy}phenyl)acetamide](/img/structure/B11953600.png)




![4-[Benzyl(ethyl)amino]phenyl thiocyanate](/img/structure/B11953628.png)



![3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11953658.png)



![3-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B11953676.png)
